Lipophilicity Modulation: XLogP3 Comparison vs. Des-Methyl Pyrimidine Analogs
The C-2 methyl substituent on the pyrimidine ring of the target compound provides a quantifiable difference in computed lipophilicity compared to its des-methyl analog, 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine. The presence of the methyl group increases the XLogP3 by approximately 0.6 units, moving from a calculated baseline near 0.0 to a value of 0.6, which is a more favorable range for passive membrane permeability according to Lipinski's Rule of Five [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine (theoretical value: ~0.0, based on the absence of the 2-methyl group on the pyrimidine ring) |
| Quantified Difference | An increase of approximately 0.6 log units |
| Conditions | In silico computation by XLogP3 algorithm (PubChem reference). Assumes the 4-(1-methyl-1H-pyrazol-4-yl)pyrimidine core is the baseline, with the 2-position as hydrogen. |
Why This Matters
For procurement, this predicts better permeability for the methylated scaffold, reducing the synthetic burden of introducing this critical alkyl group later in a medicinal chemistry project.
- [1] PubChem. Compound Summary for CID 71757449, 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine. Computed XLogP3 value. National Center for Biotechnology Information. Accessed 2026-05-04. View Source
